6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile
Overview
Description
6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound that lies within the broader category of pyrazolopyrimidines, which are known for their diverse chemical and biological activities. This compound serves as a key intermediate in the synthesis of various derivatives that have been explored for their potential applications in different fields of chemistry and pharmacology, excluding any direct applications in drug usage or dosages.
Synthesis Analysis
The synthesis of 4-alkylamino-1-methylpyrazolo[3,4-d]pyrimidine-3-carbonitriles, which are closely related to 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile, has been achieved in yields of 54–81% through the condensation of N-substituted amides with 5-amino-1-methylpyrazole-3,4-dicarbonitrile. This process involves a Dimroth rearrangement, allowing the synthesis of pyrazolopyrimidines with hydration-sensitive substituents (Hecht & Werner, 1973).
Molecular Structure Analysis
The molecular structure of derivatives of pyrazolo[1,5-a]pyrimidine-3-carbonitrile has been determined through X-ray diffraction analysis, revealing the detailed arrangement of atoms and the molecular geometry that influences the chemical reactivity and interaction of these compounds (Kurihara et al., 1985).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including three-component condensation processes to synthesize new compounds characterized by nuclear magnetic resonance (NMR), infrared (IR), ultraviolet (UV), mass spectrometry (MS), and elemental analyses (Ranjbar‐Karimi et al., 2010). These reactions are pivotal for creating a plethora of derivatives with potential chemical and biological activities.
Physical Properties Analysis
The physical properties of pyrazolopyrimidine derivatives, including 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile, such as solubility, melting points, and crystalline structure, are crucial for their application in chemical synthesis and development of pharmaceutical compounds. However, specific details on the physical properties of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile itself are not directly available in the literature but can be inferred from related compounds.
Chemical Properties Analysis
The chemical properties of pyrazolopyrimidine derivatives, including reactivity, stability, and electrophilic substitution reactions, have been explored to synthesize a wide range of compounds with varied functional groups. These properties are essential for understanding the chemical behavior and potential applications of these compounds in synthetic chemistry (Ablajan et al., 2012).
Scientific Research Applications
Synthesis and Antibacterial Activity
One application of derivatives of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile includes their use in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have been synthesized through environmentally friendly reactions and evaluated for their antibacterial activity (Rostamizadeh et al., 2013).
Synthesis of Fused Pyrimidines
Another research area involves the synthesis of new fused pyrimidines, such as pyrazolo[3,4-d]-s-triazolo[3,4-b]pyrimidine, through reactions with 2-methylthiopyrimidines. This demonstrates the versatility of pyrimidine derivatives in the creation of complex heterocyclic compounds (El-Reedy et al., 1989).
Synthesis of Alkylamino Derivatives
Derivatives such as 4-alkylamino-1-methylpyrazolo[3,4-d]pyrimidine-3-carbonitriles have been synthesized for the potential application in various fields. The synthesis process showcases adaptability for incorporating sensitive substituents (Hecht & Werner, 1973).
Corrosion Control in Ferrous Alloys
Pyrazolo[1,5-c]pyrimidine derivatives, including 3-bromopyrazolo[1,5-c]pyrimidine, have been studied as corrosion inhibitors for carbon steel and stainless steels in industrial cooling water systems. This research highlights the utility of these compounds in materials science and engineering (Mahgoub et al., 2010).
Antimicrobial and Antitumor Activities
Various pyrazolo[1,5-a]pyrimidine derivatives have shown promising results in antimicrobial and antitumor activities. These findings are significant for pharmaceutical research and the development of new drugs (Farag & Fahim, 2019).
Synthesis of Pyrazolo-Pyrimidine Derivatives
Research has been conducted on synthesizing new pyrazolo[1,5-a]pyrimidine derivatives with potential applications in various fields. The process involves the use of deep eutectic solvents, offering advantages like high yield and environmental friendliness (Deshmukh et al., 2016).
On-Water Synthesis
An efficient, regioselective on-water synthesis method has been developed for variously substituted pyrazolo[1,5-a]pyrimidine derivatives. This method highlights the environmentally friendly approach to synthesizing these compounds (Gol et al., 2019).
Safety And Hazards
properties
IUPAC Name |
6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN4/c8-6-3-10-7-5(1-9)2-11-12(7)4-6/h2-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYCEZBYNPADDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346710 | |
Record name | 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
CAS RN |
352637-44-6 | |
Record name | 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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